molecular formula C10H10BBrN2O2 B14077547 (2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid

(2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid

Cat. No.: B14077547
M. Wt: 280.92 g/mol
InChI Key: OVQBOZSFOVLSRV-UHFFFAOYSA-N
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Description

(2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a bromine atom and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the reaction of 1-methyl-4-bromopyrazole with triisopropyl borate. The reaction is carried out under controlled conditions to ensure the formation of the desired boronic acid derivative . The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted boronic acid derivatives.

Scientific Research Applications

(2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid involves its role as a boronic acid derivative in chemical reactions. The boron atom in the compound can form covalent bonds with other molecules, facilitating various chemical transformations. The pyrazole ring and bromine atom also contribute to the compound’s reactivity and specificity in different reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-4-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both a bromine atom and a boronic acid group, which provide distinct reactivity and versatility in chemical synthesis. Its structure allows for specific interactions and transformations that are not possible with other similar compounds.

Properties

Molecular Formula

C10H10BBrN2O2

Molecular Weight

280.92 g/mol

IUPAC Name

[2-bromo-4-(4-methylpyrazol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C10H10BBrN2O2/c1-7-5-13-14(6-7)8-2-3-9(11(15)16)10(12)4-8/h2-6,15-16H,1H3

InChI Key

OVQBOZSFOVLSRV-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2C=C(C=N2)C)Br)(O)O

Origin of Product

United States

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